molecular formula C16H18N6O B12267319 3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine

3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12267319
M. Wt: 310.35 g/mol
InChI Key: WSPMTIJRUXYHPB-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is a heterocyclic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine typically involves the formation of the triazolopyridazine core followed by the attachment of the pyrrolidinyl and pyridine moieties. One common approach is to start with the synthesis of the triazolopyridazine ring through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors . The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, and the final step involves the coupling of the pyridine ring under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced triazolopyridazine derivatives .

Scientific Research Applications

3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. This compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of the triazolopyridazine core with the pyrrolidinyl and pyridine moieties.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

3-methyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H18N6O/c1-11-9-17-7-5-14(11)23-13-6-8-21(10-13)16-4-3-15-19-18-12(2)22(15)20-16/h3-5,7,9,13H,6,8,10H2,1-2H3

InChI Key

WSPMTIJRUXYHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C=C3)C

Origin of Product

United States

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